
N-(3-methoxybenzyl)-octadecanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-octadecanamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of a methoxybenzyl group attached to an octadecanamide backbone, giving it unique chemical properties that make it valuable for research in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxybenzyl)-octadecanamide typically involves the reaction of 3-methoxybenzylamine with octadecanoic acid or its derivatives. One common method is the condensation reaction between 3-methoxybenzylamine and octadecanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and automated systems to control reaction conditions precisely. The purification steps may include distillation, crystallization, and advanced chromatographic techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(3-methoxybenzyl)-octadecanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-hydroxybenzyl)-octadecanamide.
Reduction: The amide group can be reduced to an amine, resulting in N-(3-methoxybenzyl)-octadecanamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Nucleophiles such as sodium hydride or organolithium reagents in aprotic solvents.
Major Products
The major products formed from these reactions include N-(3-hydroxybenzyl)-octadecanamide, N-(3-methoxybenzyl)-octadecanamine, and various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(3-methoxybenzyl)-octadecanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential role in modulating biological pathways, particularly in the study of enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism by which N-(3-methoxybenzyl)-octadecanamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. By inhibiting FAAH, this compound increases the levels of endocannabinoids, which can modulate pain, inflammation, and other physiological processes.
類似化合物との比較
N-(3-methoxybenzyl)-octadecanamide can be compared with other similar compounds such as:
N-(3-hydroxybenzyl)-octadecanamide: Similar structure but with a hydroxyl group instead of a methoxy group, leading to different reactivity and biological activity.
N-(3-methoxybenzyl)-hexadecanamide: Shorter alkyl chain, which may affect its solubility and interaction with biological targets.
N-(3-methoxybenzyl)-octadecanamine: Reduced form with an amine group, which can have different pharmacological properties.
The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C26H45NO2 |
|---|---|
分子量 |
403.6 g/mol |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]octadecanamide |
InChI |
InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-26(28)27-23-24-19-18-20-25(22-24)29-2/h18-20,22H,3-17,21,23H2,1-2H3,(H,27,28) |
InChIキー |
SUYDJGAZOQXONR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC1=CC(=CC=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}propan-2-ol](/img/structure/B12093807.png)
![(2R)-N-hydroxy-3-methyl-2-{N-[(pyridin-3-yl)methyl]4-hydroxybenzenesulfonamido}butanamide hydrochloride](/img/structure/B12093819.png)
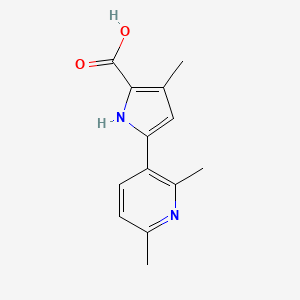
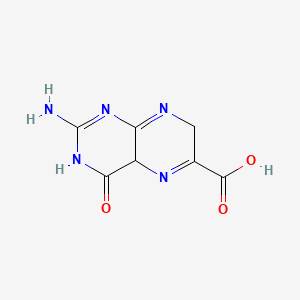
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B12093831.png)

![[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4,5-d iphosphonooxy-oxan-2-yl]oxy-5-(6-aminopurin-9-yl)-4-hydroxy-oxolan-2-y l]methoxyphosphonic acid](/img/structure/B12093838.png)
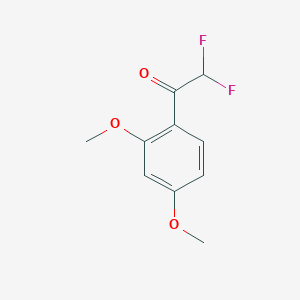
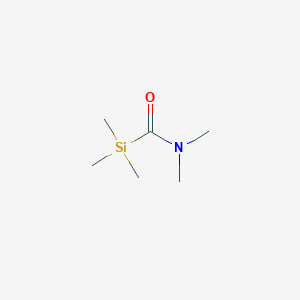
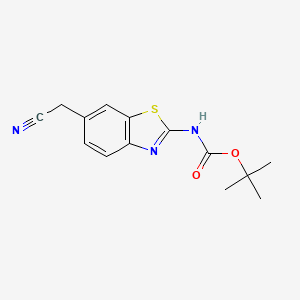

![3,3,7,7-tetraethyl-2-imino-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B12093868.png)

![Oxirane, 2-[(3-methylphenoxy)methyl]-, (2S)-](/img/structure/B12093874.png)
